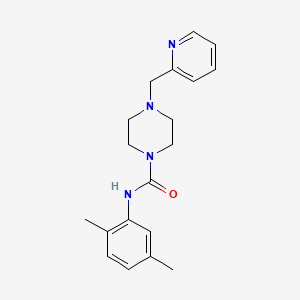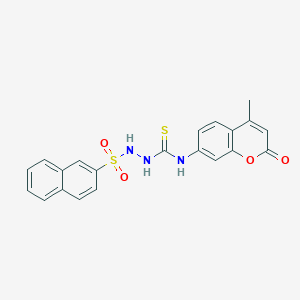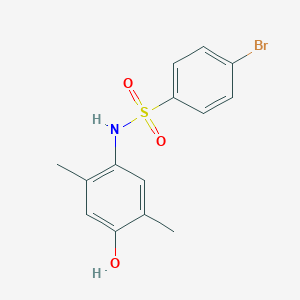![molecular formula C16H13BrF3NOS B4646518 2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide
描述
2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-1, and it is a member of the thioacetamide family of compounds. BTA-1 has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
BTA-1 has been found to have potential applications in various scientific research fields. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has anti-cancer properties and can inhibit the growth of cancer cells. BTA-1 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BTA-1 has been studied for its potential applications in the treatment of inflammation and autoimmune diseases.
作用机制
The mechanism of action of BTA-1 is not fully understood, but studies have shown that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, BTA-1 can alter gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
BTA-1 has been found to have various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, BTA-1 has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using BTA-1 in lab experiments is its ability to inhibit HDACs, which can alter gene expression and affect various cellular processes. Additionally, BTA-1 has been found to have low toxicity and can be used in various cell types. However, one of the limitations of using BTA-1 is its low solubility, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on BTA-1. One of the most significant areas of research is in the development of BTA-1 analogs with improved solubility and potency. Additionally, more studies are needed to understand the mechanism of action of BTA-1 and its potential applications in various fields such as cancer research and neurodegenerative diseases. Furthermore, studies are needed to investigate the potential side effects of BTA-1 and its safety profile in humans.
Conclusion:
In conclusion, BTA-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 has been synthesized using various methods, and its mechanism of action has been studied extensively. BTA-1 has been found to have potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. Additionally, BTA-1 has been found to have low toxicity and can be used in various cell types. However, more studies are needed to understand the mechanism of action of BTA-1 and its potential side effects.
属性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NOS/c17-14-4-2-1-3-11(14)9-23-10-15(22)21-13-7-5-12(6-8-13)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWYKYSRHZNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4646455.png)
![2-(benzylthio)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4646460.png)
![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4646468.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)




![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
